(4-(p-Tolyl)thiophen-2-yl)boronic acid
Description
Properties
Molecular Formula |
C11H11BO2S |
|---|---|
Molecular Weight |
218.08 g/mol |
IUPAC Name |
[4-(4-methylphenyl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C11H11BO2S/c1-8-2-4-9(5-3-8)10-6-11(12(13)14)15-7-10/h2-7,13-14H,1H3 |
InChI Key |
YKTOVJUNVOSPDE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CS1)C2=CC=C(C=C2)C)(O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs differ in substituents on the thiophene ring or aryl groups, influencing electronic properties, solubility, and reactivity. Below is a comparative table:
Key Observations :
- Electron-Donating Groups (e.g., p-Tolyl) : Enhance stability in cross-coupling reactions and increase lipophilicity, favoring membrane penetration in bioactive contexts .
- Electron-Withdrawing Groups (e.g., CF₃, F) : Improve solubility in polar solvents but may reduce coupling efficiency due to decreased electron density on the boronic acid .
- Alkyl Chains (e.g., Hexyl) : Increase hydrophobicity, making these analogs suitable for organic electronics but challenging for aqueous-phase applications .
Reactivity in Cross-Coupling Reactions
The p-tolyl derivative exhibits robust reactivity in Suzuki couplings under mild conditions (e.g., Pd(PPh₃)₄ catalyst, Na₂CO₃ base, THF/H₂O solvent) . Comparatively:
- Fluorinated Analogs : Require optimized conditions (e.g., higher temperatures) due to electron-withdrawing effects slowing transmetallation .
- CF₃-Substituted Analogs : Demonstrate lower yields in couplings, attributed to steric hindrance and electronic deactivation .
- Hexyl-Substituted Analogs : Efficient in forming π-conjugated polymers but prone to side reactions with bulky substrates .
Q & A
Q. What are the standard synthetic routes for preparing (4-(p-Tolyl)thiophen-2-yl)boronic acid?
Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the reactivity of boronic acids with halogenated aromatic precursors. A representative protocol involves:
Reacting 2-bromo-4-(p-tolyl)thiophene with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C for 12–24 hours .
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Key considerations:
Q. How is the structure of (4-(p-Tolyl)thiophen-2-yl)boronic acid characterized experimentally?
Methodological Answer: Structural confirmation relies on:
Q. What are the solubility and stability profiles of this compound?
Methodological Answer:
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, THF) but poorly in water. The p-tolyl group enhances lipophilicity, complicating aqueous-phase reactions .
- Stability :
Advanced Research Questions
Q. How do researchers address contradictory data in cross-coupling efficiencies with aryl halides?
Methodological Answer: Discrepancies often arise from:
Q. What strategies optimize stability in aqueous or biological systems?
Methodological Answer:
- Protection of boronic acid : Convert to MIDA (N-methyliminodiacetic acid) boronates for improved hydrolytic stability. Deprotection is achieved via mild hydrolysis (pH 8–9) .
- Co-solvent systems : Use DMSO-water mixtures (≥20% DMSO) to suppress boroxine formation while maintaining solubility .
- Biological assays : Pair with cyclodextrin-based delivery systems to enhance bioavailability in enzyme inhibition studies .
Q. How does the p-tolyl substituent influence electronic properties and reactivity?
Methodological Answer: The electron-donating p-tolyl group:
- Enhances electron density on the thiophene ring, increasing nucleophilicity in Suzuki couplings.
- Steric effects : The methyl group may hinder coupling with bulky aryl halides. Computational studies (DFT) can predict regioselectivity .
- Applications : Useful in synthesizing conjugated polymers for optoelectronics, where extended π-systems are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
